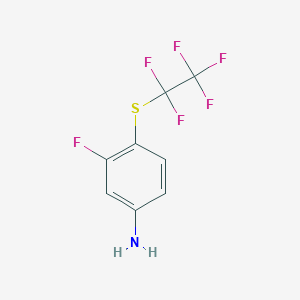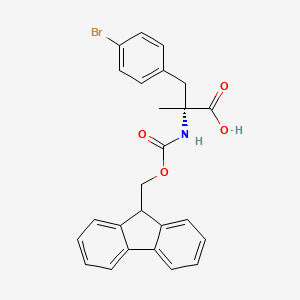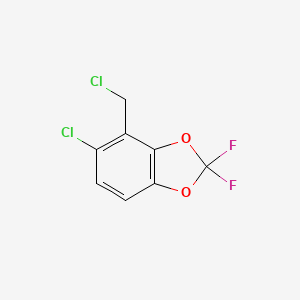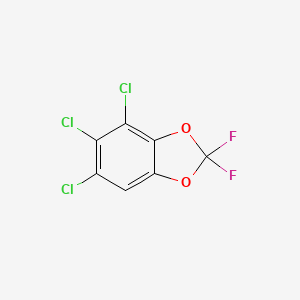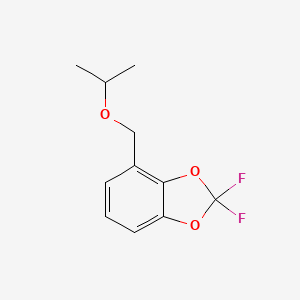
4-(Isopropoxymethyl)-2,2-difluorobenzodioxole, 90%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Isopropoxymethyl)-2,2-difluorobenzodioxole, also known as 4-IPMDF, is a fluorinated compound that has been used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects and is widely used in laboratory experiments.
Scientific Research Applications
4-(Isopropoxymethyl)-2,2-difluorobenzodioxole, 90% has a wide range of scientific research applications. It has been used in the study of enzyme kinetics, as a reagent in organic syntheses, and as an inhibitor of cytochrome P450 enzymes. It has also been used in the study of DNA damage and repair, and as a potential therapeutic agent for the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 4-(Isopropoxymethyl)-2,2-difluorobenzodioxole, 90% is not completely understood. It is believed to inhibit cytochrome P450 enzymes by forming a covalent bond with the heme group of the enzyme. This covalent bond prevents the enzyme from binding to its substrate, thus inhibiting its activity. In addition, 4-(Isopropoxymethyl)-2,2-difluorobenzodioxole, 90% has been found to interact with DNA, leading to the formation of DNA adducts and the inhibition of DNA repair enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Isopropoxymethyl)-2,2-difluorobenzodioxole, 90% are not fully understood. However, it has been found to inhibit the activity of cytochrome P450 enzymes, leading to the inhibition of drug metabolism. Additionally, it has been found to interact with DNA, leading to the formation of DNA adducts and the inhibition of DNA repair enzymes. In animal studies, 4-(Isopropoxymethyl)-2,2-difluorobenzodioxole, 90% has been found to induce oxidative stress, leading to cell death and tissue damage.
Advantages and Limitations for Lab Experiments
4-(Isopropoxymethyl)-2,2-difluorobenzodioxole, 90% has several advantages and limitations for laboratory experiments. It is relatively easy to synthesize and has a high purity of 90%. Additionally, it is stable and can be stored for long periods of time. However, it is highly toxic and can be hazardous to handle. Furthermore, it is not water soluble and must be dissolved in an organic solvent prior to use.
Future Directions
The future directions for 4-(Isopropoxymethyl)-2,2-difluorobenzodioxole, 90% are numerous. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to explore its potential therapeutic applications. Additionally, further research is needed to develop safer and more efficient methods of synthesis. Finally, further research is needed to explore its potential uses in other scientific fields such as materials science and catalysis.
Synthesis Methods
4-(Isopropoxymethyl)-2,2-difluorobenzodioxole, 90% can be synthesized by reacting 4-chloro-2,2-difluorobenzaldehyde with isopropanol in the presence of a base catalyst such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon to prevent oxidation of the product. The reaction occurs in two steps: first, the aldehyde reacts with the base catalyst to form a hemiacetal, and then the isopropanol reacts with the hemiacetal to form the desired product. The reaction typically yields a product with a purity of 90%.
properties
IUPAC Name |
2,2-difluoro-4-(propan-2-yloxymethyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-7(2)14-6-8-4-3-5-9-10(8)16-11(12,13)15-9/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLJXSUYLCMWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C2C(=CC=C1)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351584.png)
![tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351590.png)


![4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%](/img/structure/B6351615.png)

